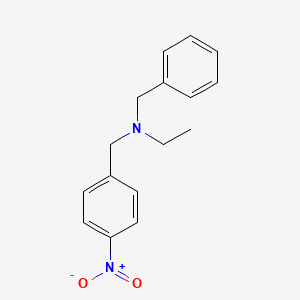![molecular formula C19H26N6 B5869231 N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine](/img/structure/B5869231.png)
N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine, commonly known as MPDP or MPDPH, is a selective dopamine transporter ligand. It is a member of the pyrimidine-based compounds and has been used in scientific research to study the dopamine system and its role in various physiological and pathological conditions.
作用机制
MPDP selectively binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This increase in dopamine levels has been shown to have a positive effect on various physiological and pathological conditions.
Biochemical and Physiological Effects:
MPDP has been shown to have a positive effect on various physiological and pathological conditions. It has been shown to increase dopamine levels in the brain, which has been linked to an improvement in mood, motivation, and attention. MPDP has also been shown to have potential therapeutic effects in conditions such as Parkinson's disease, depression, and addiction.
实验室实验的优点和局限性
MPDP has several advantages when used in lab experiments. It is a highly selective dopamine transporter ligand, which makes it a useful tool for studying the dopamine system. It is also relatively stable and has a long half-life, which makes it easier to handle and use in experiments.
One limitation of using MPDP in lab experiments is that it is a synthetic compound, and its effects may not be representative of natural dopamine transporter ligands. Additionally, the effects of MPDP may vary depending on the dose and duration of administration.
未来方向
There are several future directions for the use of MPDP in scientific research. One potential area of research is the use of MPDP in the treatment of Parkinson's disease. MPDP has been shown to increase dopamine levels in the brain, which may have a positive effect on the symptoms of Parkinson's disease.
Another potential area of research is the use of MPDP in the treatment of addiction. MPDP has been shown to have a positive effect on the reward system, which may make it a useful tool in the treatment of addiction.
Overall, MPDP is a useful tool for studying the dopamine system and its role in various physiological and pathological conditions. Its selective binding to the dopamine transporter and ability to increase extracellular dopamine levels make it a valuable compound for scientific research.
合成方法
MPDP is synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenylhydrazine with 4-methyl-6-(1-piperidinyl) pyrimidine-2-amine to form the intermediate product. This intermediate is then reacted with guanidine hydrochloride to produce the final product, MPDP.
科学研究应用
MPDP has been extensively used in scientific research to study the dopamine system and its role in various physiological and pathological conditions. It has been used to study the effects of dopamine transporter inhibition on the reward system, addiction, and other neurological disorders.
属性
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6/c1-13-7-8-16(14(2)11-13)22-18(20)24-19-21-15(3)12-17(23-19)25-9-5-4-6-10-25/h7-8,11-12H,4-6,9-10H2,1-3H3,(H3,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUASJMDPFCADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=N2)N3CCCCC3)C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C(=N/C2=NC(=CC(=N2)N3CCCCC3)C)/N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5869151.png)

![N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5869160.png)

![2-methoxy-5-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5869179.png)


![N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5869205.png)
![N-(2,4-difluorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5869213.png)
![N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5869214.png)


![3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5869235.png)
![3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869243.png)